3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid
Overview
Description
“3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid” is an organic compound with the molecular formula C11H7FN2O3. It is a derivative of pyrazine-2-carboxylic acid, which is the active metabolite of the antitubercular drug pyrazinamide .
Molecular Structure Analysis
The molecular structure of “3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid” consists of a pyrazine ring attached to a carboxylic acid group and a fluorophenoxy group . The molecular weight is 234.18 g/mol.Scientific Research Applications
Antitumor Applications
- Pyrazine Sorafenib Analogs : A series of sorafenib analogs, including pyrazine variants, have been synthesized and evaluated for their antitumor properties. These compounds have demonstrated strong antiproliferative activity against various cancer cell lines. For instance, 5-/4-[3-(4-chloro-3-trifluoromethyl-phenyl)-ureido]-phenoxy/-pyrazine-2-carboxylic acid (4-chloro-3-trifluoromethylphenyl)-amide (6g) exhibited significant activity, comparable to sorafenib, a known cancer treatment drug (Rajić Džolić et al., 2016).
Antimycobacterial and Antifungal Applications
- 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids : These compounds, designed as derivatives of pyrazinoic acid (an active form of pyrazinamide, an antitubercular drug), showed promising antimycobacterial activity. For example, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16) and Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (18a) demonstrated high efficacy against Mycobacterium tuberculosis (Semelková et al., 2017).
Agricultural and Environmental Applications
- Herbicides and Abiotic Elicitors : Substituted N-phenylpyrazine-2-carboxamides were synthesized and evaluated as herbicides and abiotic elicitors. These compounds showed potential in inhibiting photosynthesis and impacting the growth of algae and plants, indicating their utility in agricultural and environmental contexts (Doležal et al., 2007).
Photovoltaic Applications
- Polymer Photovoltaic Devices : Research on polymer-based photovoltaic devices incorporated 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine and 3-hexylthiophene units to decrease band-gap. This study suggests the potential of pyrazine derivatives in the development of advanced solar energy technologies (Li et al., 2010).
Crystal Engineering and Supramolecular Chemistry
- Supramolecular Synthon Analysis : The carboxylic acid-pyridine supramolecular synthon in pyrazinecarboxylic acids has been analyzed for its implications in crystal engineering. This research provides insights into molecular features that can be harnessed for designing new materials with specific properties (Vishweshwar et al., 2002).
Fluorescence and Luminescence Studies
- Fluorophore Identification : In a study focusing on ampicillin degradation, a fluorescent impurity was identified as 2‐hydroxy‐3‐phenyl‐pyrazine, suggesting the potential use of pyrazine derivatives in fluorescence-based applications (Lebelle et al., 1979).
properties
IUPAC Name |
3-(3-fluorophenoxy)pyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-2-1-3-8(6-7)17-10-9(11(15)16)13-4-5-14-10/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTJASGXXRSKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.